molecular formula C17H15NO2 B123449 3-Methyl-8-(methylamino)-2-phenylchromen-4-one CAS No. 152737-80-9

3-Methyl-8-(methylamino)-2-phenylchromen-4-one

Cat. No. B123449
CAS RN: 152737-80-9
M. Wt: 265.31 g/mol
InChI Key: VEJXEPSOOWFEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-(methylamino)-2-phenylchromen-4-one, also known as LY-294,002, is a synthetic compound that belongs to the class of chromenones. It is widely used in various scientific research applications due to its ability to inhibit the activity of phosphatidylinositol 3-kinase (PI3K).

Mechanism of Action

The mechanism of action of 3-Methyl-8-(methylamino)-2-phenylchromen-4-one involves the inhibition of PI3K activity. PI3K is an enzyme that phosphorylates phosphatidylinositol lipids, leading to the activation of downstream signaling pathways such as Akt/mTOR and Ras/ERK. The activation of these pathways promotes cell growth, proliferation, and survival. 3-Methyl-8-(methylamino)-2-phenylchromen-4-one inhibits the activity of PI3K by binding to its ATP-binding site, preventing the phosphorylation of phosphatidylinositol lipids and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-8-(methylamino)-2-phenylchromen-4-one are primarily related to its inhibition of PI3K activity. In cancer cells, the inhibition of PI3K by 3-Methyl-8-(methylamino)-2-phenylchromen-4-one induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In non-cancerous cells, the inhibition of PI3K can also affect various cellular processes such as glucose metabolism, protein synthesis, and autophagy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Methyl-8-(methylamino)-2-phenylchromen-4-one in lab experiments is its potent inhibitory activity against PI3K. This makes it a valuable tool for studying the role of PI3K in various cellular processes and diseases, particularly cancer. However, one of the limitations of using 3-Methyl-8-(methylamino)-2-phenylchromen-4-one is its specificity for PI3K. It may also inhibit other kinases that share structural similarities with PI3K, leading to off-target effects.

Future Directions

There are several future directions for the use of 3-Methyl-8-(methylamino)-2-phenylchromen-4-one in scientific research. One direction is the development of more specific inhibitors of PI3K that can avoid off-target effects. Another direction is the investigation of the role of PI3K in other diseases such as diabetes and neurodegenerative disorders. Additionally, the combination of 3-Methyl-8-(methylamino)-2-phenylchromen-4-one with other drugs or therapies may enhance its anticancer activity and reduce its limitations.

Synthesis Methods

The synthesis of 3-Methyl-8-(methylamino)-2-phenylchromen-4-one involves the reaction of 3-methyl-2-benzoylchromone with methylamine in the presence of a catalyst such as acetic acid. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

3-Methyl-8-(methylamino)-2-phenylchromen-4-one is widely used in various scientific research applications, particularly in the field of cancer research. It is a potent inhibitor of PI3K, an enzyme that plays a crucial role in the regulation of various cellular processes such as cell growth, proliferation, and survival. The inhibition of PI3K activity by 3-Methyl-8-(methylamino)-2-phenylchromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

CAS RN

152737-80-9

Product Name

3-Methyl-8-(methylamino)-2-phenylchromen-4-one

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-methyl-8-(methylamino)-2-phenylchromen-4-one

InChI

InChI=1S/C17H15NO2/c1-11-15(19)13-9-6-10-14(18-2)17(13)20-16(11)12-7-4-3-5-8-12/h3-10,18H,1-2H3

InChI Key

VEJXEPSOOWFEQF-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC=C2NC)C3=CC=CC=C3

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2NC)C3=CC=CC=C3

synonyms

4H-1-Benzopyran-4-one,3-methyl-8-(methylamino)-2-phenyl-(9CI)

Origin of Product

United States

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